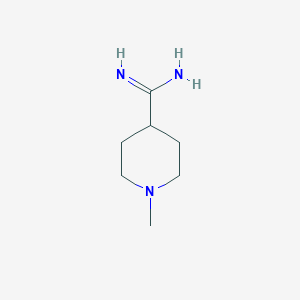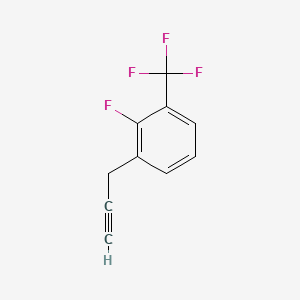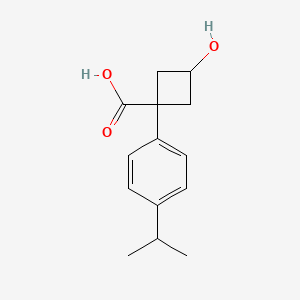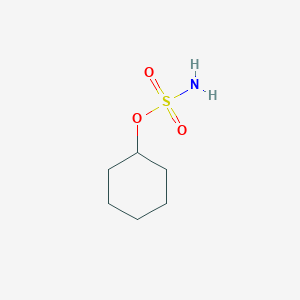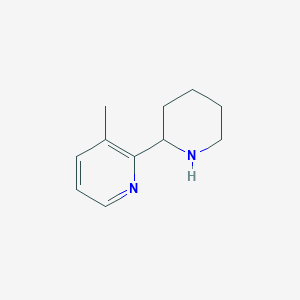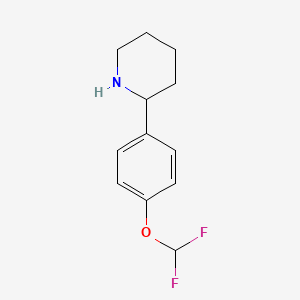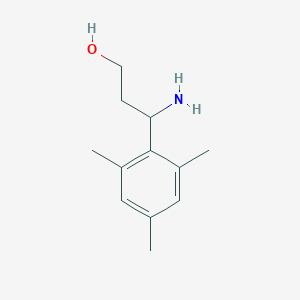
3-Amino-3-mesitylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-mesitylpropan-1-ol is an organic compound that belongs to the class of amino alcohols It features a mesityl group (a derivative of mesitylene) attached to a propanol backbone, with an amino group at the third carbon position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-mesitylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with mesitylene, which undergoes a Friedel-Crafts alkylation to introduce a propanol group.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the third carbon position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted amino alcohols with new functional groups.
科学的研究の応用
3-Amino-3-mesitylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 3-Amino-3-mesitylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolic processes.
類似化合物との比較
3-Amino-1-propanol: A simpler amino alcohol with similar functional groups but lacking the mesityl group.
3-Amino-2-methylpropan-1-ol: Another amino alcohol with a methyl group instead of a mesityl group.
Uniqueness:
- The presence of the mesityl group in 3-Amino-3-mesitylpropan-1-ol imparts unique steric and electronic properties, making it distinct from other amino alcohols. This structural feature can influence its reactivity and potential applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
3-amino-3-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-6-9(2)12(10(3)7-8)11(13)4-5-14/h6-7,11,14H,4-5,13H2,1-3H3 |
InChIキー |
CFYWHUCUXXBENR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(CCO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


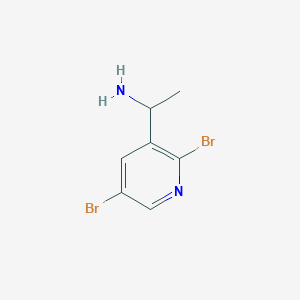

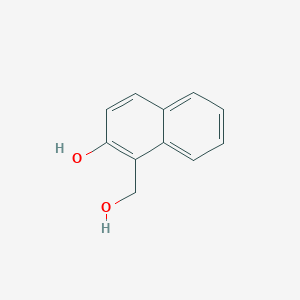
![2-[(2-Ethoxyphenyl)methyl]oxirane](/img/structure/B13601582.png)
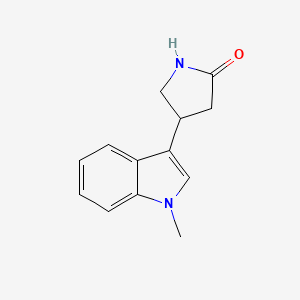

![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
